molecular formula C23H15F2N3 B2395465 1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-79-4

1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2395465
CAS No.: 932333-79-4
M. Wt: 371.391
InChI Key: UVABQQSIOAKXNU-UHFFFAOYSA-N
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Description

1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring fused to a quinoline structure, with two 4-fluorophenyl groups and a methyl group attached. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, leading to the formation of the desired pyrazoloquinoline compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVABQQSIOAKXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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